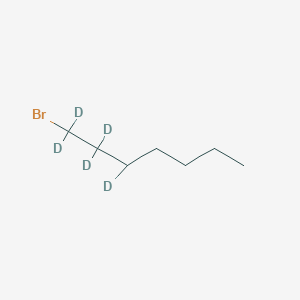
(S)-8-amino-7-oxononanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-8-amino-7-oxononanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is an amino acid derivative, characterized by the presence of an amino group, a keto group, and a nonanoic acid backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-amino-7-oxononanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a keto acid.
Amino Group Introduction: The amino group is introduced through reductive amination or other suitable methods.
Keto Group Formation: The keto group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: (S)-8-amino-7-oxononanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in amino alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amino alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
科学研究应用
(S)-8-amino-7-oxononanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-8-amino-7-oxononanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases.
Pathways: Participates in the synthesis and degradation of amino acids, influencing metabolic processes and energy production.
相似化合物的比较
®-8-amino-7-oxononanoic acid hydrochloride: The enantiomer of (S)-8-amino-7-oxononanoic acid hydrochloride, with different stereochemistry.
8-amino-7-oxooctanoic acid hydrochloride: A shorter-chain analog with similar functional groups.
8-amino-7-oxodecanoic acid hydrochloride: A longer-chain analog with similar functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and chain length, which influence its reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salts.
属性
CAS 编号 |
177408-66-1 |
|---|---|
分子式 |
C9H18ClNO3 |
分子量 |
223.70 g/mol |
IUPAC 名称 |
(8R)-8-amino-7-oxononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H/t7-;/m1./s1 |
InChI 键 |
ZGPOLJARQCHVLY-OGFXRTJISA-N |
SMILES |
CC(C(=O)CCCCCC(=O)O)N.Cl |
手性 SMILES |
C[C@H](C(=O)CCCCCC(=O)O)N.Cl |
规范 SMILES |
CC(C(=O)CCCCCC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl Methyl(2-(7-nitro-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)ethyl)carbaMate](/img/new.no-structure.jpg)


![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)



